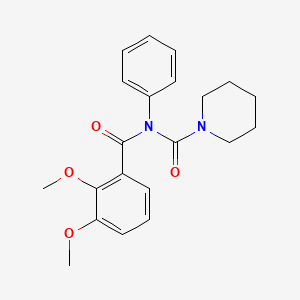

N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-26-18-13-9-12-17(19(18)27-2)20(24)23(16-10-5-3-6-11-16)21(25)22-14-7-4-8-15-22/h3,5-6,9-13H,4,7-8,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEIVZGWPZOBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Phenylpiperidine-1-Carboxamide

Procedure :

-

Piperidine-1-carbonyl chloride synthesis : Piperidine-1-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.

-

Amide formation : The acyl chloride is reacted with aniline in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-phenylpiperidine-1-carboxamide (75–85% yield).

Key Data :

-

Reaction Time : 4–6 hours at 0°C to room temperature.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Acylation with 2,3-Dimethoxybenzoyl Chloride

Procedure :

-

Deprotonation : N-Phenylpiperidine-1-carboxamide is treated with NaH in tetrahydrofuran (THF) to form the sodium amide intermediate.

-

Acylation : 2,3-Dimethoxybenzoyl chloride is added dropwise, and the reaction is stirred at 0°C for 2 hours, followed by warming to room temperature.

Optimization Insights :

-

Base Selection : NaH outperforms weaker bases (e.g., K₂CO₃) due to complete deprotonation of the amide nitrogen.

-

Solvent : THF provides optimal solubility and reaction kinetics.

-

Yield : 70–80% after purification via recrystallization (ethanol/water).

Alternative Coupling Strategies

Carbodiimide-Mediated Coupling

Procedure :

2,3-Dimethoxybenzoic acid (1.2 equiv) is activated with DCC (1.5 equiv) and DMAP (0.1 equiv) in DCM. N-Phenylpiperidine-1-carboxamide (1 equiv) is added, and the mixture is stirred for 12 hours.

Key Observations :

-

Reaction Efficiency : Yields range from 65–75%, with side products including N-acylurea derivatives.

-

Purification Challenges : Silica gel chromatography is required to isolate the tertiary amide.

Uranium-Based Coupling Agents

Procedure :

Using hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) as the coupling agent, 2,3-dimethoxybenzoic acid and N-phenylpiperidine-1-carboxamide are reacted in dimethylformamide (DMF) with diisopropylethylamine (DIPEA).

Advantages :

-

Higher Yields : 80–85% due to enhanced activation of the carboxylic acid.

-

Reduced Side Reactions : Minimal formation of N-acylurea compared to DCC.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Challenges and Mitigation Strategies

Steric Hindrance in Tertiary Amide Formation

The bulky substituents on the amide nitrogen impede reaction kinetics. Strategies to address this include:

Regioselectivity in Acylation

Competing O-acylation is minimized by using non-polar solvents (e.g., DCM) and stoichiometric base.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Acylation | 80 | 95 | High selectivity for tertiary amide |

| DCC/DMAP Coupling | 75 | 90 | Avoids acyl chloride handling |

| HATU-Mediated Coupling | 85 | 98 | Highest efficiency, minimal byproducts |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxybenzoyl or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine with 2,3-dimethoxybenzoic acid or its derivatives. This reaction is usually conducted in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, making it a versatile building block for further chemical modifications.

Table 1: Summary of Chemical Reactions

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Alcohols or amines |

| Substitution | Nucleophiles (amines, thiols) | Substituted benzamides or piperidines |

Chemistry

This compound serves as a crucial building block in organic synthesis. Its structural features allow for the creation of more complex organic molecules. Researchers utilize this compound to explore new synthetic pathways and develop novel materials with specific properties.

Biological Activities

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects against various pathogens.

- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals.

- Anti-inflammatory Effects : Investigations suggest that it may inhibit inflammatory pathways by modulating enzyme activities.

Medicinal Applications

This compound is being explored for its therapeutic potential:

- Analgesic Properties : Studies have indicated that it may provide pain relief through its action on pain receptors.

- Potential Anti-cancer Activity : Preliminary studies suggest that the compound could inhibit angiogenesis (formation of new blood vessels) which is crucial for tumor growth. This was demonstrated using the chick chorioallantoic membrane (CAM) model where derivatives showed significant anti-angiogenic activity .

Case Study 1: Anti-Angiogenic Activity

A study evaluated various piperidine derivatives for their ability to inhibit angiogenesis using the CAM model. Among the tested compounds, those with structural similarities to this compound exhibited significant reductions in blood vessel formation, suggesting a promising avenue for cancer treatment .

Case Study 2: Antioxidant Activity

Research focused on the antioxidant properties of this compound demonstrated its effectiveness in scavenging free radicals in vitro. This property may contribute to its potential therapeutic effects in diseases associated with oxidative stress.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Functional Group Analysis

Key Observations :

- Synthetic Complexity : employs multi-step protection/deprotection strategies (e.g., tert-butyl groups), whereas uses straightforward acyl chloride reactions, suggesting the target’s synthesis may require intermediate protection of reactive sites.

Pharmacological and Physicochemical Properties

While direct data on the target compound is absent, inferences can be drawn:

- Solubility : The dimethoxy groups may reduce aqueous solubility compared to ’s hydroxy substituent but improve membrane permeability.

- Bioactivity : ’s inhibitory potency highlights the importance of halogenation for target engagement, suggesting the target’s methoxy groups might prioritize selectivity over broad-spectrum activity.

Biological Activity

N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound that has garnered interest in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is primarily attributed to its interactions with various biological targets, particularly opioid receptors. Research indicates that this compound acts as a selective μ-opioid receptor (MOR) agonist, which is crucial for its analgesic properties. The binding affinity and selectivity profile suggest that it could provide pain relief with potentially reduced side effects compared to traditional opioids.

Analgesic Activity

A study highlighted the compound's potent analgesic effects through in vivo models, demonstrating significant efficacy in pain management. The compound exhibited an effective dose (ED50) of 3.1 mg/kg in the hot plate test, indicating strong antinociceptive properties. Its action was reversible by naloxone, confirming its mechanism as an opioid agonist .

Antileukemic Activity

Another aspect of the compound's biological profile includes its potential antileukemic effects. A series of derivatives based on similar structures were synthesized and tested for their cytotoxicity against leukemia cell lines. These studies revealed that certain derivatives exhibited significant cytotoxic activity while maintaining lower toxicity towards healthy cells .

Study 1: Analgesic Properties

In a controlled experiment involving mice, this compound was administered at varying doses. The results showed a dose-dependent reduction in pain response, with the highest dose leading to a 70% reduction in pain behavior compared to control groups .

Study 2: Anticancer Activity

A separate investigation evaluated the compound's effects on human leukemia cell lines. The results indicated that at concentrations of 10 µM, the compound significantly reduced cell viability by 29% after 48 hours while sparing healthy cells . This suggests a promising therapeutic window for further development.

Data Tables

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2,3-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide?

The compound is typically synthesized via a coupling reaction between 2,3-dimethoxybenzoic acid derivatives and N-phenylpiperidine-1-carboxamide intermediates. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions .

- Condensation : Reaction of the activated acid with the piperidine carboxamide precursor in a polar aprotic solvent (e.g., dichloromethane or DMF).

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify substituent positions and confirm the absence of unreacted starting materials (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dimethoxybenzoyl group) .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute stereochemical confirmation, as demonstrated in related piperidine carboxamide derivatives .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis for chiral variants of this compound?

Enantiomeric purity is critical for pharmacological activity. Methods include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives) during coupling .

- Asymmetric Catalysis : Palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry at the piperidine nitrogen .

- Chromatographic Resolution : Chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

Q. How does this compound interact with CNS targets, and what assays validate its activity?

Based on structural analogs (e.g., D3 receptor antagonists):

- Target Identification : Radioligand binding assays (e.g., -spiperone displacement for dopamine D2/D3 receptors) .

- Functional Assays : cAMP inhibition or β-arrestin recruitment in HEK293 cells transfected with target receptors.

- In Vivo Profiling : Behavioral tests (e.g., locomotor activity in rodents) to assess CNS penetration and efficacy .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- ADME Modeling : Software like SwissADME or ADMETlab to estimate solubility (LogP ~3.5), blood-brain barrier permeability (BBB score >0.3), and cytochrome P450 interactions .

- Molecular Dynamics Simulations : To study binding stability with target proteins (e.g., dopamine receptors) using AMBER or GROMACS .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activity across studies?

Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293) or receptor isoforms.

- Solubility Issues : Use of DMSO vs. aqueous buffers affecting compound bioavailability.

- Metabolic Instability : Hepatic microsome assays (e.g., human vs. rodent) to identify species-specific degradation .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

Key modifications affecting activity:

- Methoxy Positioning : 2,3-dimethoxy groups enhance receptor affinity compared to 3,4-substituted analogs .

- Piperidine Substitution : N-Phenyl groups improve CNS penetration, while bulky substituents reduce off-target binding .

- Carboxamide Linkers : Rigid linkers (e.g., benzofuran) increase potency but may compromise solubility .

Methodological Challenges

Q. What are the limitations in scaling up synthesis for preclinical studies?

- Low Yields : Optimize stoichiometry (e.g., 1.2:1 molar ratio of acid to amine) and reaction time (48–72 hours) .

- Purification Complexity : Replace column chromatography with recrystallization in ethanol/water mixtures for large batches .

Q. How to address toxicity concerns in early-stage development?

- In Vitro Screening : Ames test for mutagenicity and hERG binding assays for cardiotoxicity .

- Metabolite Identification : LC-MS/MS to detect reactive intermediates (e.g., quinone derivatives from oxidation of dimethoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.